1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Description

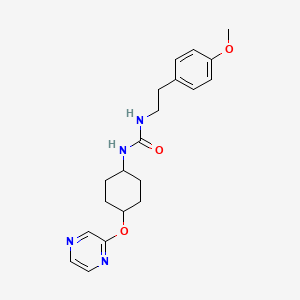

This compound is a urea derivative featuring a trans-cyclohexyl scaffold substituted with a pyrazin-2-yloxy group and a 4-methoxyphenethyl moiety. The trans-configuration of the cyclohexyl ring (1r,4r) ensures spatial orientation critical for binding interactions.

- Isocyanate intermediates: Reaction of aryl/alkyl amines with triphosgene to generate isocyanates, followed by urea formation with nucleophiles .

- Carbamate intermediates: Substitution reactions using preformed carbamates .

Key structural features influencing activity include:

- Pyrazine ring: Enhances hydrogen bonding and π-π stacking.

- 4-Methoxyphenethyl group: Contributes to lipophilicity and membrane permeability.

- Trans-cyclohexyl core: Reduces conformational flexibility, improving target selectivity.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-26-17-6-2-15(3-7-17)10-11-23-20(25)24-16-4-8-18(9-5-16)27-19-14-21-12-13-22-19/h2-3,6-7,12-14,16,18H,4-5,8-11H2,1H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHMYOADNHFGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Thermal and Spectral Data

- Compound 16 : Melting point 225.5–227.4°C; IR peaks at 1682 cm<sup>-1</sup> (urea C=O) .

- UC2288 : NMR-confirmed trans-cyclohexyl configuration; <sup>1</sup>H-NMR δ 8.99 (urea NH) .

- 3s : <sup>13</sup>C-NMR δ 156.7 (urea carbonyl); HRMS m/z 433.4 .

Research Findings and Implications

Trans-Cyclohexyl Scaffold : Critical for selectivity in UC2288 and 3s. The target compound’s trans-configuration may enhance binding to kinases or stress-response proteins.

Pyrazine vs.

4-Methoxyphenethyl vs. Aryl Groups : The phenethyl chain in the target compound may extend into hydrophobic pockets unavailable to simpler analogs like Compound 14.

Q & A

Q. What synthetic routes and optimization strategies are recommended for synthesizing 1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the cyclohexyl intermediate via halogenation or hydroxylation of a cyclohexane derivative.

- Step 2 : Introduction of the pyrazin-2-yloxy group through nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling) .

- Step 3 : Urea formation by reacting an isocyanate with an amine (e.g., 4-methoxyphenethylamine).

Optimization includes adjusting reaction conditions (e.g., anhydrous THF at 80°C for 24 hours) and catalysts (e.g., LiAlH4 for reductions) to improve yield and purity. Solvent choice (e.g., DCM, THF) and temperature control are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., trans-configuration of cyclohexyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~437 for C₂₅H₃₅N₅O₂ analogs) .

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target Identification : Use kinase inhibition assays (e.g., IC₅₀ determination) and receptor-binding studies (e.g., radioligand displacement) to identify molecular targets .

- Computational Modeling : Molecular docking and QSAR analysis to predict binding interactions with enzymes (e.g., kinases) or receptors .

- Pathway Analysis : Transcriptomic or proteomic profiling to assess downstream effects on signaling cascades (e.g., MAPK/ERK pathways) .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistency in experimental conditions (e.g., cell line selection, incubation time) .

- Purity Verification : Re-characterize the compound using HPLC or TLC to rule out impurities affecting activity .

- Orthogonal Assays : Confirm results with complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What methodologies are recommended for pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- In Vitro ADME : Liver microsome assays for metabolic stability and CYP450 inhibition screening .

- In Vivo PK : Administer the compound in rodent models and use LC-MS/MS to quantify plasma/tissue concentrations over time .

- Bioavailability Optimization : Formulation studies (e.g., aqueous solubility enhancement via co-solvents or nanoparticles) .

Q. How can researchers address discrepancies in solubility data during formulation development?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered solutions (pH 1–7.4) and organic solvents (e.g., DMSO, PEG) .

- Particle Engineering : Reduce particle size via milling or nano-crystallization to improve dissolution rates .

- Salt Formation : Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility .

Q. What strategies are effective for translating in vitro activity to in vivo efficacy?

- Methodological Answer :

- Dose Escalation Studies : Determine the maximum tolerated dose (MTD) in animal models .

- PK/PD Modeling : Corrogate plasma exposure with pharmacodynamic markers (e.g., tumor growth inhibition in xenografts) .

- Toxicity Profiling : Conduct acute and subchronic toxicity studies to identify off-target effects .

Q. How can computational tools aid in target identification and lead optimization?

- Methodological Answer :

- Virtual Screening : Use molecular docking to prioritize potential targets (e.g., kinase ATP-binding pockets) .

- QSAR Modeling : Correlate structural features (e.g., pyrazinyl groups) with activity to guide analog synthesis .

- MD Simulations : Study binding stability and conformational changes over time .

Data Analysis and Interpretation

Q. What analytical approaches are recommended for resolving contradictory structural data (e.g., NMR vs. X-ray)?

- Methodological Answer :

Q. How can researchers differentiate between on-target and off-target effects in biological assays?

- Methodological Answer :

- Genetic Knockdown : Use siRNA or CRISPR to silence the putative target and assess activity loss .

- Selectivity Profiling : Screen against a panel of related targets (e.g., kinase family members) .

- Biochemical Counterassays : Test activity in cell-free systems (e.g., purified enzymes) to isolate direct effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.